molecular formula C14H19NO4 B2893927 Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate CAS No. 1156079-14-9

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate

Cat. No.: B2893927
CAS No.: 1156079-14-9
M. Wt: 265.309
InChI Key: BXZRDKACESNYKH-UHFFFAOYSA-N
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Description

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not widely published, it shares a close structural relationship with a class of hydroxy formamide derivatives that have been investigated for their therapeutic potential. Specifically, related compounds have been identified in patent literature as inhibitors of Bone Morphogenetic Protein 1 (BMP1) and tolloid-like proteins, which are key enzymes in the maturation of extracellular matrix proteins like collagen . This mechanism suggests potential applications in researching fibrotic diseases, including idiopathic pulmonary fibrosis, chronic kidney disease, and non-alcoholic steatohepatitis . The compound features a hydroxyphenyl formamido group linked to a methyl hexanoate ester, a structure that aligns with the prevalence of nitrogen-containing functional groups in modern pharmaceuticals . This scaffold provides researchers with a versatile building block for probing biological pathways and developing novel bioactive molecules. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-[(3-hydroxybenzoyl)amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13(17)8-3-2-4-9-15-14(18)11-6-5-7-12(16)10-11/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZRDKACESNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate typically involves the reaction of 3-hydroxybenzoic acid with hexanoic acid, followed by esterification and formamidation. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The formamidation step may require the use of formamide or a formamidine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the formamido group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives with Aromatic Substituents

Compounds such as Methyl 6-(2,5-dimethoxyphenyl)hexanoate () share the hexanoate ester core but differ in aromatic substitution. Synthesized via Friedel-Crafts acylation followed by esterification and zinc amalgam reduction, this compound achieves a 33% yield after reduction . In contrast, the target compound’s formamido group likely requires coupling reactions (e.g., carbodiimide-mediated amidation) rather than electrophilic aromatic substitution.

Key Data:

Compound Key Functional Groups Synthesis Yield Notable Properties
Methyl 6-(2,5-dimethoxyphenyl)hexanoate Methoxy, ester 33% Higher aromatic stability
Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate Formamido, hydroxyl, ester N/A Enhanced hydrogen-bonding capacity

Amide and Formamido Derivatives

Methyl 6-(4-((2-(dimethoxymethyl)-3-methylphenoxy)methyl)benzamido)hexanoate () contains a benzamido group, synthesized via TosOH-catalyzed reactions with methyl 3-aminobenzoate . The benzamido linkage differs from the formamido group in the target compound, as the latter introduces a direct N-formyl bond, which may alter hydrolysis susceptibility.

Amino and Azo Derivatives

Methyl 6-(4-aminophenyl)hexanoate () serves as a precursor for azo dyes, as seen in its conversion to methyl 6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanoate (48% yield) via diazonium coupling . The target compound’s formamido group precludes such diazo reactions but enables conjugation via the hydroxyl group (e.g., glycosylation or sulfation). This distinction highlights divergent applications: azo derivatives for dyes versus formamido compounds for targeted drug delivery or enzyme inhibition.

Hydroxy and Oxygen-Containing Derivatives

6-Hydroxyhexanoate methyl ester () features a terminal hydroxyl group, offering high polarity and water solubility compared to the target compound’s aromatic hydroxyl group. The 3-hydroxyphenyl group in the target compound may participate in π-π stacking interactions, enhancing binding to aromatic residues in proteins, whereas the aliphatic hydroxyl group in 6-hydroxyhexanoate is more suited for esterification or polymerization reactions.

Sulfur and Selenium-Containing Derivatives

Sulfosuccinimidyl 6-(biotinamido)hexanoate () and methyl 6-((2-nitrophenyl)selanyl)hexanoate () demonstrate the impact of heteroatoms. The biotinylated derivative is used for protein labeling due to biotin-streptavidin affinity, while the selanyl compound’s redox-active selenium may confer antioxidant properties . The target compound’s hydroxyl and formamido groups lack such specialized functionalities but offer simpler synthetic routes and lower toxicity.

Biological Activity

Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hexanoic acid derivatives with 3-hydroxyphenyl formamide. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times.

Anti-inflammatory Properties

One of the most significant biological activities associated with this compound is its anti-inflammatory effect. Research indicates that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • Inhibition of COX Enzymes : Preliminary studies show that derivatives of this compound can inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. For instance, compounds in related studies have demonstrated IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown promising MIC values, indicating effective antimicrobial action. For example, some derivatives reported MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities, potentially increasing binding affinity to target enzymes.

Structural Feature Effect on Activity
Hydroxyl group (-OH)Enhances anti-inflammatory activity
Formamide linkageContributes to antimicrobial properties
Hexanoate chainInfluences lipophilicity and absorption

Case Studies

Q & A

Q. What are the optimal synthetic routes for Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate, considering functional group compatibility?

Methodological Answer: The synthesis involves coupling 3-hydroxybenzoic acid derivatives with methyl 6-aminohexanoate. Key steps include:

  • Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBDMS) chloride to protect the 3-hydroxyphenyl group during formamide bond formation .
  • Coupling reagents : Employ carbodiimides (e.g., EDC) with NHS esters to activate the carboxyl group of 3-hydroxybenzoic acid for amide bond formation .
  • Esterification : Finalize with methyl esterification under acidic methanol conditions, ensuring minimal hydrolysis of the formamido group .

Q. How can researchers resolve contradictory NMR data for this compound’s hydroxyl and amide protons?

Methodological Answer: Contradictions arise due to hydrogen bonding and dynamic exchange. Strategies include:

  • Deuterated solvents : Use DMSO-d₆ to slow proton exchange and resolve broadened peaks for hydroxyl (-OH) and amide (-NH) protons .
  • 2D NMR techniques : Employ HSQC or NOESY to differentiate overlapping signals and confirm spatial proximity between the hydroxyl group and amide protons .
  • Variable-temperature NMR : Perform at 25°C and 50°C to observe temperature-dependent chemical shift changes .

Advanced Research Questions

Q. What methodologies are effective in assessing the metabolic stability of this compound in vitro?

Methodological Answer:

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS over 0–60 minutes to calculate half-life (t₁/₂) .
  • Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Stability in plasma : Evaluate esterase-mediated hydrolysis by incubating with human plasma and quantifying residual compound via HPLC .

Q. How can researchers design experiments to study its interaction with hyaluronidases or other glycosidases?

Methodological Answer:

  • Competitive inhibition assays : Use 4-methylumbelliferyl-hyaluronan as a fluorescent substrate. Measure fluorescence quenching in the presence of varying compound concentrations to calculate IC₅₀ .
  • Docking simulations : Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1FCV) to predict binding modes of the formamido and ester groups .
  • Enzyme kinetics : Analyze Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Q. How can computational models predict its physicochemical properties (e.g., logP, solubility) accurately?

Methodological Answer:

  • QSPR models : Use descriptors like topological polar surface area (TPSA=109 Ų) and XLogP=4 (from ) to train models for solubility and permeability .
  • Molecular dynamics (MD) simulations : Simulate solvation in water/octanol systems to compute partition coefficients (logP) .
  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to predict hydrogen-bonding capacity .

Q. What strategies optimize purification given its structural complexity and polar/non-polar functional groups?

Methodological Answer:

  • Preparative HPLC : Use a C18 column with a gradient of 10–90% acetonitrile/0.1% TFA to separate by polarity. Monitor at 254 nm for aromatic/amide UV absorption .
  • Ion-exchange chromatography : Employ weak anion-exchange resins (e.g., DEAE Sepharose) to exploit the carboxylate group’s charge at pH >5 .
  • Crystallization : Screen solvents (e.g., methanol/water mixtures) to exploit hydrogen-bonding interactions between the hydroxyl and amide groups .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across cell-based assays?

Methodological Answer:

  • Dose-response normalization : Standardize activity metrics (e.g., IC₅₀) using internal controls like staurosporine for cytotoxicity assays .
  • Membrane permeability correction : Measure intracellular concentrations via LC-MS to account for variations in esterase-mediated hydrolysis across cell lines .
  • Batch effect mitigation : Use Z-factor analysis to validate assay reproducibility across experimental replicates .

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